molecular formula C15H19Cl2N3O3 B2741181 4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 900011-73-6

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No.: B2741181
CAS No.: 900011-73-6
M. Wt: 360.24
InChI Key: FGWOKPSFDVEPTO-UHFFFAOYSA-N
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Description

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a synthetic organic compound It is characterized by the presence of a dichlorophenyl group, a piperazine ring, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid typically involves multiple steps, including the formation of the dichlorophenylamine intermediate, the introduction of the piperazine ring, and the final coupling with a butanoic acid derivative. Common reagents used in these reactions include chlorinating agents, amines, and carboxylic acids. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-((2,6-Dichlorophenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid include other dichlorophenyl derivatives, piperazine-containing compounds, and butanoic acid analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

4-(2,6-dichloroanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3/c1-19-5-7-20(8-6-19)12(15(22)23)9-13(21)18-14-10(16)3-2-4-11(14)17/h2-4,12H,5-9H2,1H3,(H,18,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWOKPSFDVEPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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